3-[(2-Hydroxyethyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-5-4-10-8-3-1-2-7(6-8)9(12)13/h1-3,6,10-11H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQJCKKSQSGDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Hydroxyethyl Amino Benzoic Acid
Established Synthetic Pathways
Established pathways to aminobenzoic acid derivatives often involve either the direct formation of the carbon-nitrogen bond on the aromatic ring or the reduction of a pre-installed nitrogen-containing functional group, typically a nitro group.
Direct amination strategies aim to form the C-N bond between the benzoic acid ring and the amino group of ethanolamine (B43304) or a related synthon. One modern and powerful method for this type of transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of C-N bond formation, connecting aryl halides with amines. wikipedia.orgorganic-chemistry.org In a hypothetical synthesis of the target compound, this would involve coupling a 3-halobenzoic acid (e.g., 3-bromobenzoic acid) with 2-aminoethanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the final product. libretexts.org
Another approach involves copper-catalyzed amination, a method historically known as the Ullmann condensation. This reaction can couple aryl halides with amines and has been successfully applied to unprotected bromobenzoic acids with various aliphatic and aromatic amines. nih.gov The regioselectivity is often high, which is advantageous for synthesizing specifically substituted products. nih.gov More recent developments in late-stage functionalization have introduced iridium-catalyzed C-H amination, which can directly install an amino group onto a benzoic acid scaffold, offering a highly efficient route that avoids the need for pre-functionalized halogenated starting materials. nih.gov
Reduction-based methods are among the most common and reliable for synthesizing aromatic amines. These routes typically begin with the nitration of a benzoic acid derivative, followed by the chemical reduction of the nitro group to an amine. The synthesis of 3-aminobenzoic acid, a key precursor, is readily achieved through the hydrogenation of 3-nitrobenzoic acid. wikipedia.org This transformation can be accomplished using various reducing agents and catalysts.
Catalytic hydrogenation is a widely used industrial method, employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide with hydrogen gas. google.comsciencemadness.org This method is often clean and produces high yields. For instance, the reduction of aromatic nitrobenzoic acids to their corresponding anilines has been effectively demonstrated in continuous-flow packed-bed reactors, highlighting a green and efficient alternative to conventional batch processing. almacgroup.com
Alternative reduction methods use chemical reagents. A relevant example is the synthesis of ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, where a nitro group is reduced using ammonium (B1175870) formate (B1220265) as a hydrogen transfer agent in the presence of a palladium catalyst under microwave irradiation. nih.gov Other reagents, such as hydrazine (B178648) hydrate (B1144303) with catalysts like Raney nickel or iron salts, are also effective for the reduction of nitrobenzoic acids. google.com
| Parameter | Value/Condition |
| Starting Material | Ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate |
| Reagents | Ammonium formate, Palladium on carbon (Pd/C) |
| Solvent | Ethanol (B145695) |
| Conditions | Microwave irradiation at 373 K |
| Reaction Time | 2 minutes |
| Outcome | Reduction of nitro group to amino group |
| Table 1: Conditions for a reduction-based synthesis of an aminobenzoic acid derivative via microwave-assisted catalytic hydrogen transfer. nih.gov |
Convergent Synthesis Strategies Utilizing Precursor Molecules
Convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages. This approach is often more efficient for complex molecules and allows for greater flexibility in analog synthesis.
A multi-step pathway to 3-[(2-Hydroxyethyl)amino]benzoic acid can be designed through a series of functional group interconversions. A logical sequence could start with 3-nitrobenzoic acid. wikipedia.org The carboxylic acid group could be protected as an ester (e.g., a methyl or ethyl ester) to prevent side reactions. The next step would involve a nucleophilic aromatic substitution (SNAr) if an activating group is present, or more likely, a reduction of the nitro group to an amine, yielding a 3-aminobenzoate (B8586502) ester. sciencemadness.org This intermediate can then be alkylated with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, to introduce the hydroxyethyl (B10761427) group onto the nitrogen atom. The final step would be the hydrolysis of the ester to reveal the carboxylic acid, yielding the target compound. The synthesis of procaine, for instance, involves reacting an acyl chloride with 2-diethylaminoethanol followed by the reduction of a nitro group, showcasing a similar sequence of functional group manipulations. wikipedia.org
The synthesis can also commence from readily available benzoic acid derivatives. Starting with 3-aminobenzoic acid, the (2-hydroxyethyl)amino moiety can be introduced via N-alkylation. nih.gov This can be achieved by reacting 3-aminobenzoic acid with 2-haloethanols (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions. nih.gov Alternatively, ring-opening of ethylene oxide with 3-aminobenzoic acid would also yield the desired product.
Another strategy involves starting with a halogenated precursor, such as methyl 3-bromobenzoate. A palladium-catalyzed Buchwald-Hartwig amination with ethanolamine would directly form the C-N bond. wikipedia.org Subsequent hydrolysis of the methyl ester would then provide this compound. This approach benefits from the high functional group tolerance and reliability of modern cross-coupling reactions. acsgcipr.org
Green Chemistry and Sustainable Synthesis Techniques
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. These "green" approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions. researchgate.netrepec.org
A notable green method for a related compound, 3-aminobenzoic acid, has been developed using a one-pot process from 3-nitrobenzaldehyde (B41214) in subcritical water. mdpi.com This reaction, catalyzed by a carbonaceous bio-based material like activated carbon, achieves both the reduction of the nitro group and the oxidation of the aldehyde group simultaneously without the need for added metals or hydrogen gas. mdpi.com The use of water as a solvent at elevated temperatures and pressures makes it a prime example of a sustainable synthetic route. mdpi.commdpi.com
| Parameter | Value/Condition |
| Starting Material | 3-Nitrobenzaldehyde |
| Catalyst | NORIT GAC 12-40 (Activated Carbon) |
| Solvent | Water |
| Temperature | 300 °C |
| Pressure | 90 bar |
| Reaction Time | 6 hours |
| Yield of 3-ABA | 59% |
| Table 2: Optimized conditions for the one-pot green synthesis of 3-aminobenzoic acid (3-ABA) in subcritical water. mdpi.com |
Furthermore, the field of biocatalysis offers promising sustainable pathways. The biosynthesis of aminobenzoic acids in microorganisms starts from simple sugars like glucose via the shikimate pathway. mdpi.com While traditional chemical synthesis relies on petroleum-based precursors and often harsh conditions, biosynthesis provides an environmentally friendly alternative using renewable feedstocks under mild, aqueous conditions. mdpi.com Although a specific biosynthetic route for this compound is not established, the principles of metabolic engineering could potentially be applied to create engineered microbes capable of its production.
Catalytic Methods in Synthesis
Catalytic methods for the N-alkylation of aromatic amines are well-established and offer a versatile approach for the synthesis of compounds like this compound. The primary routes involve the reaction of 3-aminobenzoic acid with either 2-haloethanols (e.g., 2-chloroethanol) or ethylene oxide. The choice of catalyst is crucial for achieving high selectivity and yield.
One plausible catalytic approach involves the use of transition metal complexes. For instance, iridium and ruthenium-based catalysts have demonstrated high efficiency in the N-alkylation of anilines with alcohols. nih.gov These reactions typically proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. A similar strategy could be employed for the reaction between 3-aminobenzoic acid and ethanolamine, catalyzed by a suitable transition metal complex.
Another avenue for catalytic synthesis is the use of non-noble metal heterogeneous catalysts. For example, titanium hydroxide (B78521) has been shown to be an effective and inexpensive catalyst for the N-alkylation of amines with alcohols. researchgate.net This method offers the advantages of high selectivity towards secondary amines and catalyst recyclability. The reaction mechanism is proposed to involve the dehydration of the alcohol to an ether, followed by nucleophilic attack by the amine. researchgate.net
Furthermore, greener synthetic protocols are gaining prominence. A catalyst-free approach for the synthesis of N-(2-hydroxyethyl)anilines has been developed, utilizing water as the solvent for the reaction between aniline (B41778) and 2-chloroethanol. tandfonline.comtandfonline.com This method, while not strictly catalytic, highlights a move towards more environmentally benign conditions that could be adapted for the synthesis of this compound. Additionally, organocatalysts such as taurine (B1682933) have been reported to catalyze the reaction of N-ethylaniline with ethylene oxide, suggesting a potential pathway for the direct hydroxyethylation of 3-aminobenzoic acid. google.com
Below is a table summarizing representative catalytic systems used for analogous N-alkylation reactions of aromatic amines.
| Catalyst System | Reactants | Product | Solvent | Temperature (°C) | Yield (%) |
| NHC-Ir(III) Complex | Aniline, Benzyl alcohol | N-Benzylaniline | Toluene | 110 | 95 |
| Titanium Hydroxide | Aniline, Benzyl alcohol | N-Benzylaniline | Toluene | 160 | 99.6 |
| Catalyst-free | Aniline, 2-Chloroethanol | N-(2-Hydroxyethyl)aniline | Water | 80 | High |
| Taurine | N-Ethylaniline, Ethylene oxide | N-Ethyl-N-hydroxyethylaniline | Solvent-free | Programmed heating | Not specified |
This table presents data from analogous N-alkylation reactions of anilines as representative examples of catalytic methods.
Microwave-Assisted Synthetic Optimizations
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods.
In the context of synthesizing this compound, microwave assistance can be applied to the N-alkylation of 3-aminobenzoic acid. The rapid and uniform heating provided by microwaves can enhance the rate of reaction between 3-aminobenzoic acid and an alkylating agent like 2-chloroethanol or ethylene oxide. The use of a suitable base, such as potassium carbonate or cesium carbonate, in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) is often beneficial in these reactions. nih.gov
For example, the microwave-assisted N-alkylation of isatin (B1672199) has been shown to be highly efficient, significantly reducing reaction times and improving yields. nih.gov A similar approach could be readily adapted for the alkylation of 3-aminobenzoic acid. The reaction would involve mixing 3-aminobenzoic acid with the alkylating agent and a base in a suitable solvent, followed by irradiation in a microwave reactor at a controlled temperature and pressure.
Microwave-assisted synthesis is also compatible with green chemistry principles. The reduction in reaction time leads to significant energy savings. Moreover, it is often possible to use less solvent or even perform reactions under solvent-free conditions, further reducing the environmental impact. nih.gov For instance, the microwave-assisted esterification of p-aminobenzoic acid has been successfully demonstrated, highlighting the applicability of this technology to benzoic acid derivatives. indexcopernicus.com
The table below provides illustrative examples of microwave-assisted reactions for the synthesis of related N-substituted compounds and derivatives of aminobenzoic acid.
| Reactants | Product | Solvent | Microwave Power (W) | Time (min) | Yield (%) |
| Isatin, Alkyl Halide, K2CO3 | N-Alkylisatin | DMF (drops) | Not specified | 2-10 | 80-95 |
| p-Aminobenzoic acid, Ethanol, HCl | Benzocaine | Ethanol | 280 | 25 | High |
| Aniline, Succinic anhydride (B1165640) | N-Phenylsuccinimide | Solvent-free | Not specified | 4 | 40-60 |
This table presents data from analogous microwave-assisted reactions as representative examples of synthetic optimizations.
Reactivity and Reaction Mechanisms of 3 2 Hydroxyethyl Amino Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) on the aromatic ring is a key site for nucleophilic acyl substitution reactions. Its reactivity can be enhanced by protonation of the carbonyl oxygen under acidic conditions, which increases the electrophilicity of the carbonyl carbon.
Esterification and Amidation Reactions
Esterification: 3-[(2-Hydroxyethyl)amino]benzoic acid can undergo esterification by reacting with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgresearchgate.net This is an equilibrium reaction, and it is common to use the alcohol as the solvent to drive the reaction toward the ester product. researchgate.net For instance, reaction with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 3-[(2-hydroxyethyl)amino]benzoate.
Amidation: The direct reaction of the carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. A more common laboratory approach involves first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. rsc.org Alternatively, direct condensation of carboxylic acids and amines can be achieved using coupling agents like titanium tetrachloride (TiCl₄). nih.gov For example, reacting this compound with a primary or secondary amine in the presence of a suitable coupling agent would yield the corresponding N-substituted amide. nih.govyoutube.com
| Reaction | Reactant | Reagents/Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Heat | Methyl 3-[(2-hydroxyethyl)amino]benzoate |
| Amidation (via activation) | Amine (e.g., Aniline) | 1. SOCl₂ 2. Aniline (B41778), Pyridine (B92270) | N-phenyl-3-[(2-hydroxyethyl)amino]benzamide |
| Amidation (direct coupling) | Amine (e.g., Diethylamine) | TiCl₄, Pyridine, 85°C | N,N-diethyl-3-[(2-hydroxyethyl)amino]benzamide |
Transformations to Acyl Halides and Anhydrides
Acyl Halides: Carboxylic acids are readily converted into more reactive acyl halides. The most common method for synthesizing acyl chlorides is by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a proton scavenger like pyridine to neutralize the HCl byproduct. libretexts.org Oxalyl chloride is another effective reagent for this transformation. libretexts.org These acyl halides are highly reactive intermediates used in the synthesis of esters, amides, and anhydrides. libretexts.org
Anhydrides: Acid anhydrides can be formed from this compound through several methods. One common route is the reaction of its corresponding acyl chloride with a carboxylate salt. libretexts.orgorgsyn.org For example, reacting 3-[(2-hydroxyethyl)amino]benzoyl chloride with sodium 3-[(2-hydroxyethyl)amino]benzoate would produce the symmetrical anhydride (B1165640). Mixed anhydrides can also be synthesized by reacting the acyl chloride with a different carboxylic acid. highfine.comwikipedia.org Another method involves the dehydration of the carboxylic acid, which can be achieved by heating with a strong dehydrating agent, although this is less common for aromatic acids. orgsyn.orgwikipedia.org
| Transformation | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Pyridine, Room Temperature | 3-[(2-Hydroxyethyl)amino]benzoyl chloride |
| Symmetrical Anhydride Formation | Acyl chloride + Carboxylate | Anhydrous conditions | 3-[(2-Hydroxyethyl)amino]benzoic anhydride |
Reactivity of the Secondary Amine Functionality
The nitrogen atom of the secondary amine has a lone pair of electrons, making it both basic and nucleophilic. This allows it to participate in a variety of reactions, including alkylation, acylation, and nucleophilic addition to carbonyl compounds.
N-Alkylation and N-Acylation Reactions
N-Alkylation: As a nucleophile, the secondary amine can react with alkyl halides in a nucleophilic aliphatic substitution reaction to form a tertiary amine. wikipedia.org This reaction can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt, especially if the resulting tertiary amine is more nucleophilic than the starting secondary amine. acs.org To achieve selective mono-alkylation, specific methods may be employed, such as using sulfonamide protection or reductive amination. monash.edu For instance, reacting this compound with an alkyl halide like methyl iodide would yield 3-[(2-hydroxyethyl)(methyl)amino]benzoic acid. nih.gov
N-Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form an amide. This reaction is typically fast and efficient. nih.gov For example, treatment with acetyl chloride would yield 3-[N-(2-hydroxyethyl)acetamido]benzoic acid. This reactivity highlights the competition that can occur in the molecule if it were treated with an acylating agent without protecting either the amine or the alcohol group, though the amine is generally a stronger nucleophile. researchgate.net
| Reaction | Reactant | Reagents/Conditions | Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid |
| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 3-[N-(2-Hydroxyethyl)acetamido]benzoic acid |
Formation of Schiff Bases and Imines
The term "Schiff base" typically refers to an imine formed from a primary amine and an aldehyde or ketone. wikipedia.orgbyjus.comnih.gov The reaction of a secondary amine, such as the one in this compound, with an aldehyde or ketone proceeds through a similar mechanism but results in a different final product.
The reaction begins with the nucleophilic addition of the secondary amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgopenstax.org This intermediate is then protonated under acidic conditions, allowing for the elimination of a water molecule. libretexts.org Because the nitrogen atom lacks a second proton to be eliminated, the resulting intermediate is a positively charged species known as an iminium ion. libretexts.orglibretexts.org To form a neutral product, a proton is then removed from an adjacent carbon atom (the α-carbon), leading to the formation of an enamine (a compound containing both an alkene and an amine). libretexts.orglibretexts.orgnih.gov
Nucleophilic Reactivity at the Amine Center
The fundamental reactivity of the secondary amine in this compound stems from the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile. This nucleophilicity is the driving force behind the N-alkylation, N-acylation, and iminium ion/enamine formation reactions discussed previously.
The nucleophilic character of the amine enables it to attack electron-deficient centers (electrophiles). Common electrophiles include the carbonyl carbon of aldehydes, ketones, and carboxylic acid derivatives (like acyl halides and anhydrides), as well as the carbon atom of alkyl halides. acs.org The reactivity can be influenced by steric hindrance around the nitrogen atom and the electronic effects of the substituents on the benzoic acid ring. The presence of the electron-withdrawing carboxylic acid group meta to the amino group slightly reduces its basicity and nucleophilicity compared to a simple N-alkylaniline, but it remains a potent nucleophile capable of engaging in a wide array of synthetic transformations.
Reactivity of the Hydroxyl Group
The primary alcohol moiety in this compound is a key site for various chemical modifications, including etherification, esterification, and oxidation.
Etherification and Esterification Reactions
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). byjus.comchemistrytalk.org This is a reversible process, and the equilibrium can be shifted toward the product by using an excess of one reactant or by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, acyl chlorides or anhydrides can be used in the presence of a base like pyridine.
Etherification, such as in the Williamson ether synthesis, typically requires the conversion of the alcohol into a more nucleophilic alkoxide by treatment with a strong base (e.g., sodium hydride, NaH). The resulting alkoxide can then react with an alkyl halide to form an ether.
| Reaction Type | Reagent(s) | Product Type | General Conditions |
| Esterification | Carboxylic Acid (R'-COOH) | Ester | Acid Catalyst (e.g., H₂SO₄), Heat |
| Acyl Chloride (R'-COCl) | Ester | Base (e.g., Pyridine) | |
| Acid Anhydride ((R'-CO)₂O) | Ester | Base (e.g., Pyridine) or Acid Catalyst | |
| Etherification | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R'-X) | Ether | Anhydrous Solvent |
Oxidation Pathways of the Alcohol
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to selectively oxidize primary alcohols to aldehydes.
Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ or Na₂Cr₂O₇ with H₂SO₄), will oxidize the primary alcohol all the way to a carboxylic acid. This reaction would result in the formation of a dicarboxylic acid derivative, 3-(carboxymethylamino)benzoic acid. The choice of oxidant is crucial for controlling the final product. For instance, the electrooxidation of similar compounds containing a hydroxyethyl (B10761427) group on a NiO(OH) electrode has been shown to yield the corresponding carboxylic acid. researchgate.net
| Oxidizing Agent | Product of Oxidation | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous CH₂Cl₂ |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, aqueous, then acid workup |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Aqueous acid (Jones oxidation) |
Electrophilic Aromatic Substitution on the Benzoic Acid Ring
Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene (B151609) ring. The regiochemical outcome of these reactions on this compound is determined by the directing effects of the existing substituents: the carboxylic acid (-COOH) at position 1 and the (2-hydroxyethyl)amino [-NH(CH₂CH₂OH)] group at position 3.
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and acts as a deactivating, meta-director. assets-servd.host It reduces the electron density of the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the C5 position.
(2-Hydroxyethyl)amino Group (-NHR): This group is strongly electron-donating through resonance (the nitrogen lone pair can delocalize into the ring) and is a powerful activating, ortho, para-director. chemistrysteps.comchadsprep.com It increases the ring's electron density and directs incoming electrophiles to the C2, C4, and C6 positions.
When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. chemistrysteps.com Therefore, the -(NHCH₂CH₂OH) group will primarily control the position of substitution. Of the positions it activates (C2, C4, C6), C2 is sterically hindered by both adjacent groups. The C4 and C6 positions are the most likely sites for electrophilic attack.
| Reaction Type | Electrophile (E⁺) | Reagent(s) | Expected Major Product(s) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives |
| Halogenation | Br⁺ or Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo/Chloro and 6-Bromo/Chloro derivatives |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-Sulfonic acid and 6-Sulfonic acid derivatives |
| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | 4-Alkyl and 6-Alkyl derivatives |
| Friedel-Crafts Acylation | RCO⁺ | R-COCl, AlCl₃ | 4-Acyl and 6-Acyl derivatives |
Intramolecular Cyclization and Heterocycle Formation Mechanisms
The structure of this compound, with its nucleophilic hydroxyl and amino groups in proximity to the electrophilic carboxylic acid, is well-suited for intramolecular cyclization reactions to form various heterocyclic structures. nih.gov
Lactonization: Under acidic conditions, the hydroxyl group can act as a nucleophile and attack the protonated carbonyl of the carboxylic acid. This intramolecular Fischer esterification would lead to the formation of a seven-membered cyclic ester, known as a lactone. youtube.comwikipedia.org
Lactamization: The secondary amine can also act as a nucleophile. To facilitate this, the carboxylic acid would typically need to be activated (e.g., by conversion to an acyl chloride). Subsequent intramolecular nucleophilic acyl substitution would result in a six-membered cyclic amide, or lactam.
Benzoxazine Formation: N-(hydroxyethyl)aniline derivatives are known precursors for the synthesis of benzoxazines. researchgate.net Reaction with an aldehyde, such as formaldehyde, could lead to the formation of a 1,3-benzoxazine ring system, a type of N,O-acetal. This involves the condensation of the amine and the hydroxyl group with the aldehyde.
These cyclization pathways are significant as aminobenzoic acid derivatives are widely recognized as important intermediates for the synthesis of various pharmacologically relevant heterocyclic compounds. mdpi.com
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are scarce, the mechanisms of its key reactions can be understood from well-established principles of organic chemistry.
Fischer Esterification Mechanism: This acid-catalyzed reaction proceeds through a series of equilibrium steps. byjus.commasterorganicchemistry.com
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: The alcohol's oxygen atom attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Electrophilic Aromatic Substitution Mechanism: The regioselectivity is explained by the stability of the carbocation intermediate (arenium ion or sigma complex) formed during the reaction. assets-servd.hostlibretexts.org
Formation of Arenium Ion: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation.
Influence of Substituents: For substitution at the ortho and para positions relative to the activating -NHR group, an additional resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom. This extra resonance contributor significantly stabilizes the intermediate, lowering the activation energy for ortho/para attack compared to meta attack. libretexts.orgyoutube.com
Deprotonation: A base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromaticity of the ring and forming the substituted product.
Intramolecular Lactonization Mechanism: This reaction follows the same mechanistic pathway as the intermolecular Fischer esterification, but both the nucleophile (hydroxyl group) and the electrophile (carboxylic acid) are part of the same molecule. youtube.comresearchgate.net The process is driven by the formation of a thermodynamically stable cyclic product.
Advanced Spectroscopic and Structural Elucidation of 3 2 Hydroxyethyl Amino Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 3-[(2-Hydroxyethyl)amino]benzoic acid. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a definitive assignment of each proton and carbon atom in the structure can be achieved.
The aromatic region would feature four distinct signals for the protons on the 1,3-disubstituted benzene (B151609) ring. The protons ortho and para to the electron-donating amino group and meta to the electron-withdrawing carboxyl group (H-4, H-6, H-2) would appear more upfield compared to the proton meta to both groups (H-5). The ethyl group protons would present as two triplets, a result of coupling between the adjacent methylene (B1212753) (-CH₂-) groups. The chemical shifts of the labile protons (NH, OH, COOH) can vary significantly depending on solvent, concentration, and temperature, and they often appear as broad singlets.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-5 (Aromatic) | ~7.8 - 7.6 | d | 1H |
| H-2 (Aromatic) | ~7.3 - 7.1 | s (or t) | 1H |
| H-4 (Aromatic) | ~7.2 - 7.0 | t | 1H |
| H-6 (Aromatic) | ~6.8 - 6.6 | d | 1H |
| -CH₂-OH | ~3.8 - 3.6 | t | 2H |
| -CH₂-NH- | ~3.4 - 3.2 | t | 2H |
| -COOH | ~12.0 - 11.0 | br s | 1H |
| -NH- | ~6.0 - 5.0 | br s | 1H |
| -OH | ~5.0 - 4.0 | br s | 1H |
Note: Predicted values are based on analogous structures and standard chemical shift tables. Solvent: DMSO-d₆. s=singlet, d=doublet, t=triplet, br s=broad singlet.
The proton-decoupled ¹³C NMR spectrum provides information on the nine unique carbon environments within the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield. The aromatic carbons show a range of shifts; C-3, directly attached to the nitrogen, and C-1, attached to the carboxyl group, are expected at intermediate fields, while the protonated carbons (C-2, C-4, C-5, C-6) appear in the typical aromatic region. The two aliphatic carbons of the ethyl group are found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxyl) | ~168 |
| C-3 (Aromatic, C-N) | ~148 |
| C-1 (Aromatic, C-C=O) | ~132 |
| C-5 (Aromatic, C-H) | ~129 |
| C-4 (Aromatic, C-H) | ~118 |
| C-2 (Aromatic, C-H) | ~117 |
| C-6 (Aromatic, C-H) | ~114 |
| -CH₂-OH | ~60 |
| -CH₂-NH- | ~45 |
Note: Predicted values are based on data from 3-aminobenzoic acid and N-substituted anilines in DMSO-d₆. rsc.orgfiu.edu
The functional groups of this compound make it an excellent ligand for forming organometallic derivatives. For instance, reaction with organotin(IV) halides can yield organotin(IV) carboxylates. rsc.org The structural analysis of such derivatives is greatly enhanced by multinuclear NMR, particularly ¹¹⁹Sn NMR.
The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number and geometry of the tin atom. researchgate.net This sensitivity allows for the differentiation between various structural possibilities in solution.
Four-coordinate Tin: In a simple esterification where the ligand acts only as a monodentate carboxylate, the tin atom would be four-coordinate with a distorted tetrahedral geometry. This typically results in a ¹¹⁹Sn chemical shift in the range of δ +200 to -60 ppm for triorganotin derivatives. researchgate.net
Five- or Six-coordinate Tin: If the amino or hydroxyl groups of the ligand coordinate intramolecularly to the tin center, the coordination number increases to five (trigonal bipyramidal) or six (octahedral). This increase in coordination number causes a significant upfield shift (to more negative values) in the ¹¹⁹Sn resonance, often to the range of δ -100 to -400 ppm. researchgate.netresearchgate.net
Therefore, ¹¹⁹Sn NMR provides direct evidence of the ligand's denticity and the resulting geometry of the organometallic complex in solution, a crucial aspect that cannot be determined by ¹H or ¹³C NMR alone.
Infrared (IR) Vibrational Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in this compound and analyzing the extensive network of hydrogen bonds that defines its solid-state structure.
The IR spectrum of this compound will exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The positions of these bands are indicative of the specific bond types and their molecular environment.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H stretch | Secondary Amine |
| 3400 - 3200 | O-H stretch | Alcohol |
| 3300 - 2500 | O-H stretch (very broad) | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| 1710 - 1680 | C=O stretch | Carboxylic Acid |
| ~1600 & ~1475 | C=C stretch | Aromatic Ring |
| 1350 - 1250 | C-N stretch | Aryl Amine |
| 1320 - 1210 | C-O stretch | Carboxylic Acid |
| ~1050 | C-O stretch | Alcohol |
Note: Ranges are approximate and based on standard IR correlation tables and spectra of similar compounds like benzoic acid and 3-aminobenzoic acid. docbrown.infotheinternet.iochemicalbook.com
The most striking feature in the IR spectrum of this compound is the evidence of strong hydrogen bonding. This non-covalent interaction significantly influences the position and shape of the N-H and O-H stretching bands. optica.org
Carboxylic Acid Dimers: The O-H stretching vibration of the carboxylic acid group appears as an exceptionally broad band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the aliphatic C-H stretches. docbrown.info This broadness is the classic signature of the strong hydrogen-bonded cyclic dimers formed between two carboxylic acid molecules. This interaction also tends to shift the C=O stretching frequency to a lower wavenumber (e.g., ~1700 cm⁻¹) compared to a non-hydrogen-bonded carbonyl. core.ac.uk
Intermolecular N-H and O-H Bonding: The presence of the secondary amine N-H and the alcohol O-H groups provides additional sites for hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, potentially interacting with the carbonyl oxygen, the nitrogen atom, or the hydroxyl oxygen of neighboring molecules. These interactions result in the broadening and shifting of their respective N-H and O-H stretching bands to lower frequencies compared to their theoretical "free" (non-bonded) values. researchgate.net The complexity of these overlapping broad bands in the 3500-2500 cm⁻¹ region is a clear indication of a complex, three-dimensional hydrogen-bonding network within the solid-state structure of the compound.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula of this compound. This data is crucial for unequivocally confirming its chemical identity.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound (Note: This table is based on theoretical calculations, as experimental data was not found.)
| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |
| C₉H₁₁NO₃ | [M+H]⁺ | 182.0761 |
| C₉H₁₁NO₃ | [M+Na]⁺ | 204.0580 |
| C₉H₁₁NO₃ | [M-H]⁻ | 180.0612 |
Fragmentation Pattern Analysis
Analysis of the fragmentation pattern in a mass spectrum offers valuable insights into the compound's structure. By observing the masses of the fragments, it is possible to piece together the molecular architecture. For this compound, characteristic fragmentation would be expected to involve the loss of the hydroxyethyl (B10761427) group, decarboxylation, and other cleavages of the substituent groups from the aromatic ring.
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides information about its chromophores and conjugation systems.
Determination of Electronic Transitions and Chromophoric Behavior
The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms. The position and intensity of these bands are influenced by the substituent groups and the solvent used for the analysis.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound would provide detailed information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This data is fundamental for understanding the compound's physical properties and its interactions in a biological context.
Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
A comprehensive search of scientific literature and crystallographic databases did not yield a specific study detailing the Hirshfeld surface analysis of this compound. Research providing the necessary quantitative data on its molecular packing and the percentage contributions of various intermolecular interactions—essential for a complete analysis as requested—is not publicly available at this time.
While the specific data for this compound is unavailable, the analysis of related benzoic acid derivatives can offer general insights into the types of interactions that might be expected. Typically, the crystal structures of such compounds are stabilized by a network of hydrogen bonds, given the presence of hydroxyl (-OH), amino (-NH), and carboxylic acid (-COOH) functional groups. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust supramolecular assemblies.
For example, in many benzoic acid derivatives, the carboxylic acid groups form dimeric structures through strong O-H···O hydrogen bonds. The amino and hydroxyl groups would further contribute to the stability of the crystal packing by forming N-H···O and O-H···O hydrogen bonds with adjacent molecules.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | Data not available |
| O···H / H···O | Data not available |
| C···H / H···C | Data not available |
| N···H / H···N | Data not available |
| C···C | Data not available |
| Other | Data not available |
The dnorm mapped Hirshfeld surface would visually represent these interactions, with red spots indicating close contacts corresponding to hydrogen bonds, and blue and white regions representing weaker or more distant contacts.
Without a dedicated crystallographic and computational study on this compound, a detailed and accurate description of its specific molecular packing and the quantitative breakdown of its intermolecular forces remains speculative. Further experimental and computational research is required to elucidate these structural characteristics.
Computational and Theoretical Investigations of this compound: A Review of Publicly Available Research
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the growing application of computational methods in chemical research, detailed studies focusing on the quantum chemical properties, molecular dynamics, and theoretical spectroscopic analysis of this specific molecule have not been extensively published.
Therefore, it is not possible to provide a detailed article on the computational and theoretical investigations of this compound that adheres to the specific, in-depth outline requested. The necessary peer-reviewed research data for the following topics are not present in the accessible scientific domain:
Computational and Theoretical Investigations of 3 2 Hydroxyethyl Amino Benzoic Acid
Quantum Chemical Characterization
While computational studies on related parent compounds, such as aminobenzoic acid isomers, have been conducted, these findings are not directly transferable to 3-[(2-Hydroxyethyl)amino]benzoic acid due to the influence of the 2-hydroxyethyl substituent on the molecule's electronic and structural properties. Extrapolating from these would not provide the scientifically accurate and specific information required.
This report highlights an opportunity for new research in the field of computational chemistry. A dedicated study of This compound using modern theoretical methods would be necessary to generate the data required to populate the requested sections. Such research would provide valuable insights into the molecule's fundamental properties and behavior.
Aromaticity Indices and Electronic Properties
The electronic environment of the benzene (B151609) ring in this compound is a key determinant of its chemical behavior. Aromaticity, a fundamental concept in organic chemistry, can be quantified using various computational indices. The substituents on the benzene ring, in this case, an amino group with a hydroxyethyl (B10761427) substituent and a carboxylic acid group, significantly influence the degree of electron delocalization and, consequently, the aromatic character of the ring.
Aromaticity Indices:
Commonly used indices to quantify aromaticity include the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). HOMA is a geometry-based index, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system. NICS values, on the other hand, are based on the magnetic shielding at the center of the ring; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity.
Computational studies on aminomethylbenzoic acid isomers have shown a strong dependence of these indices on the relative positions of the substituents. nih.gov For a meta-substituted aminobenzoic acid derivative, the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group modulates the electronic structure of the benzene ring. The N-(2-hydroxyethyl) group is expected to have a similar electron-donating effect as a simple amino or methylamino group.
Electronic Properties:
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP), are crucial for understanding its reactivity and intermolecular interactions.
Density Functional Theory (DFT) calculations are frequently employed to determine these properties. bohrium.comworldscientific.com For 3-aminobenzoic acid, the amino group acts as a π-donor and the carboxylic acid group as a π-acceptor. The N-(2-hydroxyethyl) substituent is not expected to significantly alter this fundamental electronic characteristic. The HOMO is typically localized on the more electron-rich portions of the molecule, including the amino group and the benzene ring, while the LUMO is often centered on the electron-deficient carboxylic acid group. The HOMO-LUMO gap is an indicator of the chemical reactivity of the molecule; a smaller gap generally implies higher reactivity.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the hydroxyl group, as well as the nitrogen atom of the amino group, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms of the carboxylic acid and hydroxyl groups, highlighting their electrophilic nature.
| Compound | Computational Method | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
|---|---|---|---|---|
| Benzene (for reference) | B3LYP/6-311++G(d,p) | 0.998 | -9.7 | -11.5 |
| 3-Aminobenzoic Acid (as a proxy) | DFT (representative values) | ~0.98 | ~ -8.5 | ~ -10.0 |
| Property | Value for 3-Aminobenzoic Acid (proxy) | Expected Influence of N-(2-hydroxyethyl) group |
|---|---|---|
| HOMO Energy | ~ -6.0 eV | Slight increase (less negative) |
| LUMO Energy | ~ -1.5 eV | Minimal change |
| HOMO-LUMO Gap | ~ 4.5 eV | Slight decrease |
| Dipole Moment | ~ 3.5 D | Increase due to polar OH group |
Potential Energy Surface Mapping for Tautomerism and Conformational Changes
The concept of a potential energy surface (PES) is central to understanding the dynamic behavior of molecules. libretexts.org A PES is a mathematical relationship that describes the energy of a molecule as a function of its geometry. libretexts.org For this compound, the PES would be a high-dimensional surface, with each dimension corresponding to a degree of freedom of the molecule (bond lengths, bond angles, and dihedral angles).
Tautomerism:
Aminobenzoic acids can exist in different tautomeric forms, including the canonical amino acid form and a zwitterionic form where the proton from the carboxylic acid has transferred to the amino group. In the gas phase, the neutral form is generally more stable. However, in polar solvents, the zwitterionic form can be significantly stabilized. Computational studies can map the PES for this proton transfer process, identifying the transition state and the energy barrier for tautomerization. For this compound, the presence of the hydroxyl group could potentially facilitate this proton transfer through intramolecular hydrogen bonding, although this would likely involve a high-energy, strained cyclic transition state.
Conformational Changes:
The flexibility of the N-(2-hydroxyethyl)amino side chain introduces additional conformational complexity. Rotation around the C-N, C-C, and C-O bonds of this substituent will lead to various conformers with different energies. Computational methods, such as relaxed potential energy surface scans, can be used to map the energy profile for rotation around these bonds. This allows for the identification of the most stable conformers (local minima on the PES) and the energy barriers for interconversion between them (saddle points or transition states on the PES).
For instance, the orientation of the carboxylic acid group relative to the benzene ring, as well as the conformation of the hydroxyethyl group, will be governed by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the lone pair of the amino nitrogen, or between the amino hydrogen and the carbonyl oxygen of the carboxylic acid. Conformational analysis of related molecules like aminofluorobenzoic acids has shown that even weak interactions can significantly influence the preferred conformation. nih.gov
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify the minimum energy reaction pathway and the structure and energy of the transition state. ucsb.edu The transition state is a first-order saddle point on the PES and represents the energy maximum along the reaction coordinate. ucsb.edu
For this compound, several types of reactions could be modeled. For example, the esterification of the carboxylic acid group or the acylation of the amino group are common reactions for this class of compounds. Computational modeling could be used to:
Identify the reaction mechanism: For instance, in an acid-catalyzed esterification, computations could help to distinguish between different possible mechanisms by comparing the energy barriers of their respective transition states.
Determine the structure of the transition state: This provides insight into the geometry of the molecule at the point of highest energy during the reaction.
Calculate the activation energy: The energy difference between the reactants and the transition state determines the rate of the reaction.
While specific computational studies on the reaction pathways of this compound were not identified in the provided search results, the general methodologies for such investigations are well-established. These typically involve:
Locating the stationary points: This includes optimizing the geometries of the reactants, products, and any intermediates.
Searching for the transition state: Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, can be used to locate the transition state connecting the reactants and products.
Verifying the transition state: A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Calculating the intrinsic reaction coordinate (IRC): This calculation maps the minimum energy path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species.
These computational approaches provide a molecular-level understanding of chemical reactivity that is often difficult to obtain through experimental methods alone.
Derivatives and Functionalization Strategies of 3 2 Hydroxyethyl Amino Benzoic Acid
Modification at the Carboxylic Acid Group
The carboxylic acid group is a primary site for derivatization, most commonly through esterification and amidation reactions. These modifications are fundamental in organic synthesis for altering the polarity, reactivity, and biological profile of the parent molecule.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved through the Fischer esterification method. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com The general reaction is applicable to various hydroxybenzoic acids. google.com For example, reacting 3-[(2-Hydroxyethyl)amino]benzoic acid with ethanol (B145695) and an acid catalyst would yield ethyl 3-[(2-Hydroxyethyl)amino]benzoate. The reaction time can vary from minutes to several hours depending on the specific conditions. google.com
Amidation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com A more common laboratory approach involves activating the carboxylic acid first. One method is to convert it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide. Alternatively, various coupling reagents, such as those based on carbodiimides (e.g., EDC) or Lewis acids like titanium(IV) chloride (TiCl₄), can facilitate the direct formation of the amide bond under milder conditions. nih.gov
| Reaction Type | Typical Reagents and Conditions | General Product Structure |
|---|---|---|
| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH), Base | Amide |
| Amidation (Direct Coupling) | Amine (R'R''NH), Coupling Agent (e.g., EDC) or Catalyst (e.g., TiCl₄) | Amide |
Functionalization at the Amine Nitrogen
The secondary amine group is a nucleophilic center that can be functionalized through alkylation or acylation. These modifications can significantly impact the molecule's steric and electronic properties.
N-Alkylation: This process introduces an alkyl group onto the nitrogen atom. A common method involves reacting the amine with an alkyl halide (R-X) in the presence of a base to neutralize the hydrogen halide byproduct. However, for amino alcohols, controlling the degree of alkylation to prevent the formation of quaternary ammonium salts can be challenging. organic-chemistry.org A selective method for mono-N-alkylation of amino alcohols involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects the amine and allows for controlled alkylation. organic-chemistry.org Such strategies are crucial in peptide and medicinal chemistry to enhance properties like proteolytic stability and bioavailability. monash.edu
Derivatization at the Hydroxyl Oxygen
The primary hydroxyl group behaves as a typical alcohol and can be derivatized through reactions like O-alkylation (ether formation) and O-acylation (ester formation). Such derivatization is often employed to introduce specific functionalities or to act as a protecting group during multi-step synthesis. nih.govresearchgate.net
O-Alkylation (Ether Synthesis): The hydroxyl group can be converted into an ether by reaction with an alkyl halide. This reaction, a variation of the Williamson ether synthesis, is typically performed under basic conditions. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a more nucleophilic alkoxide ion, which then displaces the halide from the alkylating agent.
O-Acylation (Ester Synthesis): The hydroxyl group can be readily esterified by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). nih.govresearchgate.net This is a common strategy for introducing a chromophore or fluorophore into a molecule to enhance its detection in analytical techniques like HPLC. nih.govresearchgate.net For instance, derivatization with dansyl chloride can be used to create fluorescent derivatives of compounds containing hydroxyl groups. unomaha.edu
Synthesis of Organometallic Complexes
The presence of multiple heteroatoms (O, N) makes this compound an effective ligand for coordinating with metal ions. The carboxylate group, in particular, is an excellent coordinating agent for a variety of metals, including tin and other transition metals. bsmiab.org
Organotin(IV) compounds are known to form stable complexes with carboxylate ligands. thescipub.com The interaction of this compound with organotin(IV) precursors, such as R₂SnCl₂ or R₃SnCl (where R is an alkyl or aryl group), would likely proceed through the deprotonated carboxylate group. nih.govthescipub.com The coordination typically occurs via the oxygen atoms of the carboxylate anion. thescipub.comthescipub.com
Based on related structures, the carboxylate ligand can act in a monodentate or bidentate fashion, leading to various coordination geometries around the tin center. thescipub.com For example, triorganotin(IV) complexes of the type [R₃Sn(L)] often feature a four-coordinate, tetrahedral geometry in solution, which can shift to a five-coordinate, trigonal-bipyramidal geometry in the solid state. thescipub.commdpi.com Diorganotin(IV) compounds can form complexes with the stoichiometry [R₂Sn(L)₂] or dimeric structures like [{R₂Sn(L)}₂O]₂. nih.govthescipub.com The coordination number of the tin atom in these complexes is typically five or six. bsmiab.org
The specific coordination mode would also be influenced by the potential involvement of the amine nitrogen or the hydroxyl oxygen, which could lead to the formation of stable five- or six-membered chelate rings.
| Complex Type | General Formula | Typical Coordination Number of Sn | Common Geometry |
|---|---|---|---|
| Triorganotin(IV) | [R₃Sn(L)] | 4 or 5 | Tetrahedral or Trigonal-bipyramidal |
| Diorganotin(IV) | [R₂Sn(L)₂] | 5 or 6 | Trigonal-bipyramidal or Octahedral |
| Distannoxane Dimer | [{R₂Sn(L)}₂O]₂ | 5 and 6 | Distorted Trigonal-bipyramidal / Octahedral |
Amino acids and their derivatives are well-known ligands for a wide range of transition metals. wikipedia.org It is expected that this compound would form stable complexes with transition metals such as cobalt(II), zinc(II), and manganese(II). researchgate.net In these complexes, the ligand most commonly coordinates as a bidentate N,O-chelate, utilizing the amino group and one of the carboxylate oxygens to form a stable five-membered ring. wikipedia.org The hydroxyl group could also participate in coordination, potentially making the ligand tridentate (N,O,O-coordination), depending on the metal ion's size, coordination preference, and the reaction conditions. The resulting complexes can have various stoichiometries and geometries, such as octahedral [M(L)₂] or tetrahedral structures. wikipedia.org
Incorporation into Macrocyclic and Supramolecular Systems
The trifunctional nature of this compound makes it an excellent candidate for constructing complex supramolecular assemblies and macrocycles. The carboxylic acid, amine, and hydroxyl groups can all participate in noncovalent interactions, particularly hydrogen bonding.
The molecule possesses both hydrogen bond donor (-COOH, -NH, -OH) and acceptor sites (C=O, carboxyl -OH, -NH, -OH), allowing for the formation of extensive and robust hydrogen-bonded networks. nih.gov For instance, the carboxylic acid group can form a classic dimeric hydrogen-bonding motif with another acid molecule. mdpi.com Furthermore, intermolecular hydrogen bonds can form between the carboxyl group of one molecule and the amino or hydroxyl group of another. These directional interactions can guide the self-assembly of the molecules into one-, two-, or three-dimensional supramolecular architectures. nih.govmdpi.com
By strategically modifying two of the three functional groups, the molecule can be used as a monomer in polymerization or macrocyclization reactions. For example, converting the carboxylic acid to an ester and the hydroxyl group to a tosylate could allow the amine to react intramolecularly or with another monomer unit to form a macrocyclic lactam. The ability to form predictable, directional bonds is the foundation of crystal engineering and the design of functional molecular materials. mdpi.com
| Functional Group | Potential Interaction | Role in Assembly |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor and Acceptor) | Forms strong, directional dimers and chains. |
| Amine (-NH-) | Hydrogen Bonding (Donor) | Connects to acceptor groups like carbonyl or hydroxyl. |
| Hydroxyl (-OH) | Hydrogen Bonding (Donor and Acceptor) | Participates in forming extended networks. |
| Aromatic Ring | π-π Stacking | Contributes to the stability of the crystal packing. |
Compound Index
| Compound Name |
|---|
| This compound |
| 9-borabicyclononane (9-BBN) |
| Dansyl chloride |
| Ethanol |
| Ethyl 3-[(2-Hydroxyethyl)amino]benzoate |
| Oxalyl chloride |
| Pyridine |
| Sodium hydride |
| Sulfuric acid |
| Thionyl chloride |
| Titanium(IV) chloride |
| Tosic acid |
| Triethylamine |
Development of Hybrid Molecular Architectures
The development of hybrid molecular architectures involves the strategic combination of distinct molecular entities to create novel compounds with enhanced or synergistic properties. In the context of this compound, its inherent functionalities—a carboxylic acid, a secondary amine, and a primary alcohol—offer multiple points for covalent linkage to other molecules, making it a potentially valuable building block for creating complex hybrid structures. Research in this area explores the conjugation of this benzoic acid derivative to polymers, nanoparticles, and other bioactive molecules to develop advanced materials for various applications, including in the biomedical and materials science fields.
Strategies for Hybridization
The creation of hybrid molecules from this compound relies on established chemical ligation strategies that target its reactive groups. The carboxylic acid group can be activated to form amide or ester bonds, while the amino and hydroxyl groups can participate in various coupling reactions.
One prominent approach involves the polymerization of aminobenzoic acid derivatives to form functional polymers. For instance, poly(3-aminobenzoic acid) has been synthesized and used to create composite materials. In one study, a composite of poly(3-aminobenzoic acid) (PABA) and a cobalt zeolitic benzimidazolate framework (CoZIF) was developed for hydrogen production. The composite was prepared through in situ chemical oxidation polymerization, where the 3-aminobenzoic acid monomer was polymerized in the presence of the CoZIF. mdpi.com This method demonstrates how the benzoic acid moiety can be integrated into a larger polymer backbone, which is then further functionalized by the incorporation of an inorganic framework.
Another strategy for creating hybrid architectures is the grafting of aminobenzoic acid derivatives onto surfaces, such as nanoparticles. For example, para-aminobenzoic acid (a structural isomer of the target compound) has been successfully grafted onto silica-coated magnetic nanoparticles. sciforum.net This process typically involves the functionalization of the nanoparticle surface with a linker molecule that can then react with the amino or carboxylic acid group of the benzoic acid derivative. Such surface modification can impart new functionalities to the nanoparticles, making them suitable for applications like targeted drug delivery or catalysis.
Research Findings and Applications
While specific research detailing the use of this compound in hybrid molecular architectures is not extensively documented in the provided search results, the broader field of aminobenzoic acid derivatives provides insights into potential applications.
The development of polymer-drug conjugates is a significant area where aminobenzoic acid derivatives can act as linkers. The linker's role is to connect a therapeutic agent to a polymer backbone, often with a cleavable bond that allows for the controlled release of the drug at a target site. synmedchem.comnih.gov The bifunctional nature of this compound makes it a candidate for such applications, where one functional group can attach to the polymer and another to the drug molecule.
Furthermore, the synthesis of hybrid materials for catalytic applications is an active area of research. The aforementioned poly(3-aminobenzoic acid)/CoZIF composite was shown to be a proficient electrocatalyst for the hydrogen evolution reaction. mdpi.com This suggests that hybrid materials incorporating aminobenzoic acid structures can possess valuable catalytic properties.
The table below summarizes the general strategies and potential applications for hybrid molecular architectures based on aminobenzoic acid derivatives, which could be extrapolated to this compound.
| Hybridization Strategy | Partner Molecule/Material | Potential Linkage Chemistry | Potential Applications |
| Polymer Conjugation | Polyethylene glycol (PEG), Polypeptides | Amide bond formation, Esterification | Drug delivery, Biomedical imaging |
| Nanoparticle Functionalization | Silica nanoparticles, Magnetic nanoparticles | Covalent grafting via linker molecules | Targeted therapy, Catalysis, Diagnostics |
| Composite Material Formation | Metal-organic frameworks (MOFs), Zeolites | In situ polymerization | Electrocatalysis, Separation sciences |
It is important to note that while the foundational chemistries for creating these hybrid architectures are well-established, detailed studies specifically employing this compound are necessary to fully explore its potential in this domain. Future research could focus on synthesizing and characterizing novel hybrid molecules based on this compound and evaluating their functional properties for specific applications.
Advanced Research Applications of 3 2 Hydroxyethyl Amino Benzoic Acid
Role as a Key Intermediate in Complex Organic Synthesis
3-[(2-Hydroxyethyl)amino]benzoic acid is a trifunctional molecule possessing a secondary amine, a carboxylic acid, and a primary alcohol. This unique combination of reactive sites makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the construction of heterocyclic systems and multifunctional organic structures. Its utility stems from the ability to selectively react one functional group while leaving the others available for subsequent transformations, allowing for a stepwise and controlled assembly of intricate molecular architectures.
Precursor for Heterocyclic Compound Synthesis
The structural features of this compound make it a promising precursor for the synthesis of various heterocyclic compounds. The presence of both a nucleophilic amino group and a carboxylic acid on the benzene (B151609) ring, coupled with a hydroxyl group on the N-substituent, opens pathways to several classes of heterocycles.
One significant potential application is in the synthesis of benzoxazines . Benzoxazines are a class of heterocyclic compounds typically formed through the Mannich condensation of a phenol, a primary amine, and formaldehyde. researchgate.net While this compound is not a phenol, its amino and hydroxyl functionalities suggest its potential role in variations of this reaction or in the synthesis of related fused heterocyclic systems. For instance, the secondary amine can react with an aldehyde, and the hydroxyl group could potentially participate in a subsequent intramolecular cyclization. The synthesis of benzoxazines containing carboxylic acid groups has been reported, highlighting the feasibility of incorporating a carboxyl moiety into such structures. researchgate.net
Furthermore, derivatives of aminobenzoic acids are widely used as starting materials for the synthesis of nitrogen-containing heterocycles like quinazolines and benzodiazepines. core.ac.uk The amino and carboxyl groups of this compound can be envisioned to participate in cyclization reactions with appropriate reagents to form such heterocyclic cores, with the hydroxyethyl (B10761427) group providing a handle for further functionalization or for modulating the solubility and other physicochemical properties of the final molecule. The synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under mild conditions further illustrates the versatility of related structures in forming heterocyclic rings. rsc.org
| Potential Heterocyclic System | Key Functional Groups Involved | Plausible Reaction Type | Significance of Hydroxyethyl Group |
| Benzoxazine-like structures | Secondary amine, Hydroxyl group | Mannich-type condensation, Intramolecular cyclization | Influences solubility, provides site for further modification |
| Quinazolines | Secondary amine, Carboxylic acid | Condensation with amides or nitriles | Modulates biological activity and physical properties |
| Benzodiazepines | Secondary amine, Carboxylic acid | Multi-step synthesis involving cyclization | Enhances biocompatibility, potential for prodrug design |
Building Block for Multifunctional Organic Molecules
The concept of a "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger structure, often bringing with it a specific set of functionalities. nih.govdntb.gov.ua Para-aminobenzoic acid (PABA) and its derivatives are well-established as building blocks in the pharmaceutical and chemical industries due to their structural versatility. nih.govdntb.gov.uaresearchgate.net this compound shares this potential, with the added advantage of a third functional group.
The presence of the amino, carboxyl, and hydroxyl groups allows for orthogonal chemical strategies, where each group can be reacted selectively. For instance, the carboxylic acid can be converted to an ester or amide while the alcohol is protected, and the amine can subsequently undergo reactions such as acylation or alkylation. This controlled reactivity is crucial for the systematic construction of molecules with tailored properties.
The applications for such multifunctional molecules are broad. In medicinal chemistry, the ability to introduce different pharmacophores at distinct points on the molecule is a powerful tool for drug discovery. mdpi.com For example, the benzoic acid core could serve as a scaffold, with the amino and hydroxyl groups being sites for attaching moieties that interact with biological targets or improve pharmacokinetic properties. The synthesis of various derivatives of 2-, 3-, and 4-aminobenzoic acids has been explored for their potential as antioxidants and cholinesterase inhibitors. researchgate.net
| Functional Group | Potential Selective Reaction | Resulting Functionality | Application Area |
| Carboxylic Acid | Esterification, Amidation | Ester, Amide | Pharmaceuticals, Polymers, Fine chemicals |
| Secondary Amine | Acylation, Alkylation | Substituted Amine | Dyes, Agrochemicals, Bioconjugation |
| Primary Alcohol | Esterification, Etherification | Ester, Ether | Prodrugs, Material science, Surface modification |
Applications in Materials Science Research
The trifunctional nature of this compound also makes it a compelling candidate for applications in materials science, particularly in the design and synthesis of advanced polymers and biomaterials. The ability to form multiple types of chemical bonds (e.g., ester, amide) allows for the creation of materials with diverse properties and functionalities.
Monomeric Units for Polymer Synthesis
This compound contains all the necessary functional groups to act as an A-B-C type monomer for polycondensation reactions. Specifically, the presence of a hydroxyl group, a carboxylic acid, and a secondary amine makes it an ideal candidate for the synthesis of poly(ester amide)s (PEAs) . researchgate.net PEAs are a class of biodegradable polymers that combine the hydrolyzable ester linkages with the thermally stable and hydrogen-bonding amide groups, offering a balance of degradability and mechanical strength. researchgate.net
The polymerization of this compound could proceed via self-condensation, where the hydroxyl group of one monomer reacts with the carboxylic acid of another to form an ester linkage, and the amino group reacts with the carboxylic acid to form an amide linkage. This would result in a complex polymer structure with both ester and amide bonds in the backbone. The thermal polycondensation of diols and diamide-diesters is a known method for producing PEAs. researchgate.net The synthesis of PEAs from aminobenzoic acid has also been explored. researchgate.net
| Polymer Type | Key Monomer Functionalities | Resulting Polymer Linkages | Potential Polymer Properties |
| Poly(ester amide) | Carboxylic acid, Amine, Hydroxyl | Ester, Amide | Biodegradability, Good thermal and mechanical properties |
| Copolyesters/Copolyamides | Carboxylic acid, Hydroxyl / Amine | Ester and/or Amide | Tunable properties based on comonomer ratios |
Functional Additives for Polymeric Materials
Beyond its use as a primary monomer, this compound can be employed as a functional additive to modify the properties of existing polymers. It can be incorporated into a polymer backbone as a comonomer or grafted onto a pre-existing polymer chain. The introduction of its functional groups can impart desirable characteristics to the bulk material.
For instance, the carboxylic acid and hydroxyl groups can increase the hydrophilicity and moisture absorption of a polymer. The presence of these polar groups can also improve adhesion to various substrates. The aromatic ring and the potential for hydrogen bonding via the amide and hydroxyl groups can enhance the thermal stability and mechanical properties of the material. Benzoic acid and its derivatives have been studied as additives that can be segregated within polymer crystalline cavities, influencing the material's properties. mdpi.com Furthermore, polymers have been functionalized with aminobenzoic acid groups for applications such as the removal of pollutants from water. mdpi.comresearchgate.net
| Property to be Modified | Responsible Functional Group(s) | Mechanism of Action | Potential Application |
| Hydrophilicity | Carboxylic acid, Hydroxyl | Introduction of polar groups | Absorbent materials, Antifog coatings |
| Adhesion | Carboxylic acid, Hydroxyl, Amine | Hydrogen bonding, polar interactions | Coatings, Adhesives |
| Thermal Stability | Aromatic ring, Amide group | Rigidity, Hydrogen bonding | High-performance plastics |
| Biocompatibility | Hydroxyl, Amide | Mimicking biological structures | Medical implants, Drug delivery systems |
Design of Advanced Biomaterials (e.g., Hydrogels, Surface Coatings)
The inherent functionalities of this compound make it a suitable building block for advanced biomaterials. Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are a prime example. The carboxylic acid, hydroxyl, and amino groups can all participate in crosslinking reactions to form a hydrogel network. For example, the carboxylic acid can react with the hydroxyl group of another molecule to form an ester crosslink, or it can be crosslinked using divalent metal ions. The presence of multiple functional groups allows for the creation of hydrogels with tunable crosslinking densities and, consequently, controllable mechanical properties and swelling behavior. Amino acid-based hydrogels are of particular interest for biomedical applications due to their biocompatibility. researchgate.net
In the realm of surface coatings, this compound can be used to modify the surfaces of medical devices or implants. The carboxylic acid group can be used to anchor the molecule to a surface, while the hydroxyl and amino groups can be used to attach bioactive molecules, such as peptides or growth factors, to promote tissue integration and prevent biofouling. The ability of benzoic acid derivatives to be used in on-surface synthesis opens up possibilities for creating functionalized surfaces with controlled molecular architectures. researchgate.net
| Biomaterial Application | Role of this compound | Key Functional Groups | Desired Outcome |
| Hydrogels | Monomer, Crosslinker | Carboxylic acid, Hydroxyl, Amine | Biocompatible, biodegradable, tunable swelling and mechanical properties |
| Surface Coatings | Surface modifier | Carboxylic acid (for anchoring), Hydroxyl/Amine (for functionalization) | Improved biocompatibility, reduced biofouling, enhanced tissue integration |
| Drug Delivery Systems | Polymer backbone component | All three functional groups | Controlled release of therapeutics, biocompatible carrier |
Utilization as a Chemical Research Probe or Marker
The intrinsic structural features of this compound, namely its aromatic core and reactive functional groups (a secondary amine, a hydroxyl group, and a carboxylic acid), make it a candidate for development into a chemical probe. While direct applications are an emerging area of research, its potential is inferred from the extensive use of analogous aminobenzoic acid derivatives as fluorescent probes. For instance, ortho-aminobenzoic acid (o-Abz) is a well-established fluorescent tag used in internally quenched fluorescent peptides for protease assays. The fluorescence of the aminobenzoate moiety is often sensitive to the local environment, which allows it to report on binding events or conformational changes.
The utility of a molecule as a chemical probe is fundamentally dependent on its ability to be attached to a target of interest. The chemical structure of this compound offers multiple handles for conjugation, enabling its covalent linkage to biomolecules or other chemical systems.
The primary amine and carboxylic acid groups are the most common targets for bioconjugation. The carboxylic acid can be activated, for example, by N-hydroxysuccinimide (NHS) esters. This activated ester then readily reacts with primary amines on a target molecule, such as the lysine (B10760008) residues on a protein, to form a stable amide bond. Conversely, the secondary amine on this compound can react with various electrophilic groups on a target molecule.
This versatile conjugation chemistry allows the compound to be tethered to proteins, peptides, or other macromolecules. Once attached, it can serve as a marker to track the distribution of the macromolecule in a biological system or to probe its interactions with other molecules. While specific research demonstrating the conjugation of this compound for such purposes is not yet widely published, the established chemical principles provide a clear pathway for its use.
Table 1: Potential Conjugation Strategies for this compound
| Functional Group on Compound | Reactive Partner on Target Molecule | Common Coupling Reagent(s) | Resulting Linkage |
| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | EDC, NHS | Amide |
| Secondary Amine (-NH-) | Carboxylic Acid (-COOH) | EDC, NHS | Amide |
| Secondary Amine (-NH-) | Isothiocyanate (-NCS) | --- | Thiourea |
| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | DCC, DMAP | Ester |
Ligand Design in Coordination Chemistry for Novel Material Development
In the realm of materials science, this compound serves as a versatile ligand for the construction of coordination polymers and other organometallic structures. A ligand is a molecule that binds to a central metal atom to form a coordination complex. The properties of the resulting material are dictated by the coordination geometry of the metal ion, the structure of the ligand, and the interactions between the resulting complexes.
The carboxylate group of this compound can deprotonate and chelate or bridge metal centers, while the nitrogen and oxygen atoms of the (2-hydroxyethyl)amino group can also participate in coordination. This multi-dentate character allows for the formation of stable, extended networks.
The design of metal complexes for catalysis is a major driver of research in inorganic chemistry. Transition metal complexes featuring ligands derived from amino acids have been shown to catalyze a wide range of chemical reactions. While specific studies detailing the use of this compound in organometallic catalysis are limited, the structural motifs it can form are relevant to catalytic design.
For a metal complex to function as a catalyst, it often requires a stable ligand framework that can withstand the reaction conditions while allowing for the binding and transformation of substrates at the metal center. The ability of this compound to form stable chelates with transition metals suggests its potential in this area. Research on related Schiff base metal complexes, which share structural similarities, has demonstrated catalytic activity in various organic reactions, indicating a promising avenue for future investigation.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface areas and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis.
Amino-functionalized ligands are of particular interest in MOF synthesis because the amino group can enhance selectivity for CO2 capture and serve as a site for post-synthetic modification. For example, 2-aminoterephthalic acid is the ligand used to build the well-known MOF, IRMOF-3.
This compound acts as a "linker" molecule that can connect metal centers to form extended 1D, 2D, or 3D structures. Its coordination with cadmium(II) ions has been shown to produce a 2D coordination polymer with a wavelike layer structure. In this structure, the carboxylate groups bridge the cadmium centers, creating the extended network. Similarly, its reaction with copper(II) results in a 1D coordination polymer, or "chain," which then self-assembles into a 3D supramolecular architecture through hydrogen bonding. These examples demonstrate the compound's utility in building the foundational structures that are central to MOF research.
Table 2: Examples of Coordination Polymers Synthesized with this compound
| Metal Ion | Resulting Structure Dimensionality | Key Structural Features |
| Cadmium(II) | 2D Layer | Wavelike layers formed by carboxylate bridges between metal centers. |
| Copper(II) | 1D Chain (forms 3D network) | 1D chains linked into a 3D supramolecular network via hydrogen bonding. |
Future Research Directions and Emerging Perspectives
Development of Novel and Efficient Synthetic Routes
Current synthetic methodologies for aminobenzoic acid derivatives often involve multi-step processes that may require harsh conditions or produce significant waste. Future research should prioritize the development of more efficient, economical, and environmentally friendly synthetic routes to 3-[(2-Hydroxyethyl)amino]benzoic acid.
Key areas for exploration include:
Green Chemistry Approaches: Investigating one-pot syntheses that reduce the number of intermediate purification steps, thereby saving time, solvents, and energy. mdpi.com An example could be a process starting from 3-nitrobenzaldehyde (B41214), utilizing a bio-based catalyst in subcritical water to achieve both reduction of the nitro group and oxidation of the formyl group in a single vessel. mdpi.com
Catalytic Hydrogenation: Optimizing catalytic hydrogenation processes, a common method for reducing nitro groups to amines, by exploring novel catalysts (e.g., nanoparticle-based or metal-organic framework catalysts) to improve yield, selectivity, and catalyst recyclability under milder conditions. prepchem.com
Microwave-Assisted Synthesis: Further exploring microwave irradiation techniques to accelerate reaction times and improve yields, as has been demonstrated for related aminobenzoic acid esters. nih.gov
Biosynthesis Pathways: A long-term perspective involves exploring enzymatic or microbial pathways for the production of aminobenzoic acids and their derivatives. mdpi.com While challenging, this approach aligns with the growing demand for sustainable and bio-based chemical manufacturing. mdpi.com
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Route | Potential Advantages | Research Focus |
|---|---|---|
| One-Pot Green Synthesis | Reduced waste, energy efficiency, use of renewable resources. mdpi.com | Development of novel bio-based catalysts, optimization of reaction conditions in green solvents like water. mdpi.com |
| Advanced Catalytic Hydrogenation | High yields, clean reactions. prepchem.com | Design of highly active and reusable nanocatalysts, process optimization for mild conditions. |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields. nih.gov | Screening of solvent and catalyst systems, scaling up processes from lab to industrial scale. |
| Biosynthesis | High specificity, sustainable feedstock, environmentally benign. mdpi.com | Metabolic engineering of microorganisms, discovery and optimization of novel enzymatic pathways. mdpi.com |
Integration of Advanced In-situ Spectroscopic Techniques
To optimize the novel synthetic routes discussed above, a detailed understanding of reaction kinetics, mechanisms, and the formation of intermediates is crucial. The integration of advanced in-situ spectroscopic techniques can provide real-time data from the reaction mixture without the need for sampling.
Future research should focus on:
Real-time Reaction Monitoring: Employing techniques like in-situ Raman and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to continuously monitor the concentration of reactants, intermediates, and products. researchgate.netresearchgate.net This allows for precise determination of reaction endpoints and the identification of potential side reactions.
Kinetic and Mechanistic Studies: Using the data from in-situ monitoring to build accurate kinetic models of the synthesis of this compound. This deeper understanding can guide the optimization of reaction parameters such as temperature, pressure, and catalyst loading. researchgate.net
Polymorph and Crystallization Control: Applying in-situ tools to study the crystallization process of the final product. Techniques like Raman spectroscopy can monitor polymorphic transformations in real-time, ensuring the desired crystal form with optimal properties is consistently produced. researchgate.net
Synergistic Computational and Experimental Approaches
The combination of computational modeling and experimental work offers a powerful strategy to accelerate research and development. Theoretical calculations can predict molecular properties and reaction outcomes, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing.
Promising synergistic approaches include:
Predictive Modeling: Using Density Functional Theory (DFT) and other quantum mechanics methods to calculate the geometric, electronic, and spectroscopic properties of this compound and its potential derivatives. These calculations can help predict reactivity and guide synthetic design. acs.org
Mechanism Elucidation: Combining experimental data from in-situ spectroscopy with computational modeling to elucidate complex reaction mechanisms. This dual approach can provide a more complete picture of the transition states and intermediates involved in the synthesis.
Virtual Screening and Molecular Docking: For potential applications, computational tools can be used to screen libraries of virtual derivatives of this compound for their potential to interact with specific biological targets or material interfaces. researchgate.netnih.gov This can prioritize the synthesis of compounds with the highest probability of desired activity. nih.gov
Table 2: Synergistic Computational and Experimental Workflow
| Step | Computational Approach | Experimental Validation |
|---|---|---|
| 1. Design | Predict properties (e.g., reactivity, solubility) of target molecules using DFT. | Synthesize a small set of prioritized compounds. |
| 2. Synthesis | Model reaction pathways and transition states to predict optimal conditions. | Perform synthesis using conditions guided by modeling; monitor with in-situ spectroscopy. researchgate.net |
| 3. Characterization | Calculate theoretical spectra (NMR, IR, UV-Vis) to aid in structural confirmation. | Characterize synthesized compounds using standard spectroscopic and analytical techniques. |
| 4. Application | Use molecular docking to predict binding affinity to target sites. nih.gov | Conduct experimental assays to validate the predicted activity or property. |
Exploration of Undiscovered Derivatives and Analogues with Unique Chemical Features
The trifunctional nature of this compound makes it an excellent scaffold for creating a diverse library of new molecules. nih.gov Aminobenzoic acids are recognized as valuable building blocks in medicinal chemistry and materials science. nih.govmdpi.com
Future synthetic efforts could target:
Derivatization of Functional Groups: Systematically modifying the carboxylic acid (e.g., forming esters, amides), the amino group (e.g., acylation, alkylation), and the hydroxyl group (e.g., etherification, esterification) to produce novel derivatives.
Schiff Base Formation: Reacting the amino group with various aldehydes and ketones to synthesize a range of Schiff base derivatives, which are known to possess interesting chemical and biological properties. nih.govmdpi.com
Synthesis of Heterocyclic Compounds: Using the compound as a precursor for the synthesis of more complex heterocyclic structures, such as benzimidazoles or quinoxalines, which are important pharmacophores. nih.govnih.gov
Polymerizable Monomers: Modifying the molecule to introduce polymerizable groups (e.g., acrylate, vinyl), creating monomers that can be incorporated into polymer chains.
Expansion into New Areas of Chemical Synthesis and Materials Science Innovation
The unique combination of a rigid aromatic ring and a flexible, hydrophilic side chain suggests that this compound and its derivatives could find applications beyond traditional uses of aminobenzoic acids.
Emerging areas for investigation include:
Advanced Polymers and Biomaterials: Incorporating the compound as a monomer into polyesters, polyamides, or polyurethanes. The hydroxyl and carboxylic acid groups could enhance properties like hydrophilicity, biodegradability, and cell adhesion, making these materials suitable for biomedical applications such as hydrogels or biocompatible coatings. ontosight.ai
Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the carboxylic acid and amino groups as ligands to coordinate with metal ions. This could lead to the formation of novel MOFs with tailored porosity, stability, and functionality for applications in gas storage, separation, or catalysis.
Functional Dyes and Luminescent Materials: Derivatizing the core structure to create novel dyes or organic luminescent materials. The electronic properties of the aminobenzoic acid system can be tuned by adding different substituents, potentially leading to materials with applications in sensors, imaging, or organic light-emitting diodes (OLEDs). mdpi.com
By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical potential of this compound, paving the way for its use as a versatile building block in the development of new molecules and advanced materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3-[(2-Hydroxyethyl)amino]benzoic acid, and how can reaction conditions be optimized?
- Methodology : Use a two-step process involving condensation of 3-aminobenzoic acid with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by purification via recrystallization in ethanol-water. Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 1:1). Optimize pH (8–10) and temperature (70–90°C) to enhance yield .
- Key Parameters : Catalyst selection (e.g., phase-transfer catalysts for improved efficiency) and solvent polarity adjustments to minimize side products .
Q. How can the purity and structural integrity of synthesized this compound be validated?
- Methodology :
- Spectroscopy : FT-IR for functional group analysis (e.g., –NH stretching at ~3300 cm⁻¹, –COOH at ~1700 cm⁻¹).
- Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to confirm >95% purity.
- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (C₉H₁₁NO₃: C 56.53%, H 5.80%, N 7.33%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Use fume hoods during synthesis to avoid inhalation of volatile reagents. Wear nitrile gloves and goggles to prevent skin/eye contact. Store the compound in airtight containers at 4°C, protected from light to prevent degradation .
Advanced Research Questions
Q. How does this compound perform as a ligand in metal coordination chemistry, and what applications arise from its complexes?
- Methodology : Synthesize Schiff base derivatives by reacting the compound with aldehydes (e.g., salicylaldehyde) to form imine-linked ligands. Characterize Ni(II) or Zn(II) complexes using single-crystal XRD to confirm octahedral geometry and hydrogen bonding networks. Applications include catalytic systems for organic transformations .
- Data Interpretation : Analyze bond angles (e.g., N–M–O ~108°) and dihedral angles (e.g., 5–10° between aromatic rings) from XRD data to infer stability and reactivity .
Q. What computational models are suitable for predicting the adsorption efficiency of this compound in environmental remediation?
- Methodology : Apply density functional theory (DFT) to calculate charge distribution on the molecule, focusing on the –NH and –COOH groups. Validate with experimental adsorption isotherms (e.g., Langmuir model) for heavy metal ions (e.g., Co²⁺). Corrogate results with spectroscopic data (e.g., FT-IR shifts after metal binding) .
- Key Insight : Higher electron density at the amino group enhances chelation efficiency (Qmax ≈ 120 mg/g for Co²⁺ at pH 6) .
Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?
- Methodology : Introduce substituents (e.g., halogens or methoxy groups) at the benzene ring via electrophilic substitution. Screen derivatives for enzyme inhibition (e.g., COX-2) using molecular docking (AutoDock Vina) and in vitro assays (IC₅₀ values). Prioritize compounds with low steric hindrance at the active site .
- Case Study : A methoxy-substituted analog showed 40% higher anti-inflammatory activity in murine models compared to the parent compound .
Q. What advanced techniques resolve contradictions in reported solubility data for this compound?
- Methodology : Use dynamic light scattering (DLS) to assess aggregation behavior in aqueous solutions. Compare with Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO > ethanol > water). Address discrepancies by standardizing temperature (25°C) and ionic strength (0.1 M PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
